4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide (ETB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of tetrazole-based compounds, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. It also exhibits cardioprotective effects by reducing the infarct size and improving the cardiac function in animal models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It has a low toxicity profile and can be administered orally or intravenously. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also requires further studies to determine its long-term toxicity and potential side effects.
Future Directions
There are several future directions for the research on 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One of the potential applications of this compound is in the treatment of cardiovascular diseases, where it has shown promising results in animal models. Further studies are needed to determine its efficacy and safety in human trials. This compound also has potential applications in the treatment of cancer and inflammation, where it has exhibited anti-proliferative and anti-inflammatory properties. Future studies should focus on identifying the specific targets and signaling pathways involved in the mechanism of action of this compound. Overall, this compound has shown great potential for therapeutic applications, and further research is needed to fully explore its pharmacological properties.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications. It can be easily synthesized with a high yield and exhibits several biochemical and physiological effects. This compound has shown promising results in the treatment of cardiovascular diseases, cancer, and inflammation. However, further studies are needed to determine its efficacy and safety in human trials and to identify the specific targets and signaling pathways involved in its mechanism of action. This compound has great potential for therapeutic applications, and its research should be continued to fully explore its pharmacological properties.
Synthesis Methods
The synthesis of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-ethylaminobenzamide with ethyl azidoformate in the presence of triethylamine and copper(I) iodide as a catalyst. The reaction leads to the formation of this compound as a white solid with a yield of 65-70%. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cardiovascular diseases, cancer, and inflammation. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.
Properties
IUPAC Name |
4-ethyl-N-(2-ethyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-16-17(4-2)15-12/h5-8H,3-4H2,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVUYZKSPAZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359229 |
Source
|
Record name | AG-G-76856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708286-27-5 |
Source
|
Record name | AG-G-76856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.